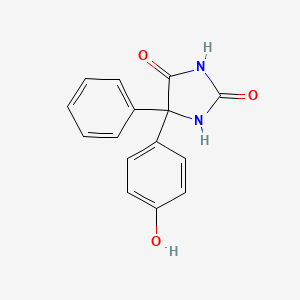

5-(4-Hydroxyphenyl)-5-phenylimidazolidine-2,4-dione

Descripción

Historical Development of Phenylhydantoins in Chemical Research

The historical trajectory of phenylhydantoin research traces its origins to the foundational work of Adolf von Baeyer, who first isolated hydantoin in 1861 during his comprehensive study of uric acid metabolism. Baeyer obtained this heterocyclic compound through the hydrogenation of allantoin, establishing the nomenclatural foundation that would persist through contemporary chemical literature. The systematic development of phenylhydantoin chemistry accelerated significantly in the early twentieth century when Heinrich Biltz first synthesized 5,5-diphenylimidazolidine-2,4-dione in 1908 at the University of Kiel in Germany. This synthetic achievement marked the beginning of intensive research into phenyl-substituted hydantoin derivatives, though the biological significance of these compounds remained largely unexplored for several decades.

The pivotal transformation in phenylhydantoin research occurred during the 1920s when Arthur Dox, a chemist at Parke-Davis, prepared nineteen phenobarbital analogues in pursuit of hypnotic pharmaceuticals. Although diphenylhydantoin initially generated minimal interest due to its apparent lack of hypnotic properties, subsequent investigations by Tracy Putnam and H. Houston Merritt in the 1930s revolutionized understanding of phenylhydantoin pharmacology. Their laboratory screening procedures for anticonvulsant activity identified diphenylhydantoin as a compound of exceptional therapeutic potential, fundamentally altering the research trajectory for phenylhydantoin derivatives. This discovery catalyzed extensive metabolic studies that eventually led to the identification and characterization of 5-(4-Hydroxyphenyl)-5-phenylimidazolidine-2,4-dione as the major urinary metabolite of phenytoin in human subjects.

The synthesis methodologies for phenylhydantoins expanded considerably throughout the mid-twentieth century, with Friedrich Urech's development of the hydantoin synthesis in 1873 providing a foundational approach. The Urech hydantoin synthesis, utilizing alanine sulfate and potassium cyanate, established principles that would later inform the Bucherer-Bergs reaction, which became instrumental in producing diverse hydantoin derivatives. The Bucherer-Bergs multicomponent synthesis involves the condensation of aldehydes and ketones with potassium cyanide and ammonium carbonate, providing efficient access to 5,5-disubstituted hydantoins under relatively mild conditions. Contemporary synthetic approaches have further refined these methodologies, incorporating modern catalytic systems and stereoselective processes to achieve enhanced yields and improved regioselectivity in phenylhydantoin synthesis.

Nomenclature Systems and Synonyms of this compound

The nomenclature of this compound reflects the complexity inherent in systematic chemical naming conventions for substituted heterocyclic compounds. The International Union of Pure and Applied Chemistry designation identifies this compound as this compound, emphasizing the specific substitution pattern at the 5-position of the imidazolidine ring system. Alternative systematic nomenclature includes 2,4-imidazolidinedione, 5-(4-hydroxyphenyl)-5-phenyl-, which follows the Chemical Abstracts Service naming protocol that prioritizes the heterocyclic core structure followed by substituent descriptions.

The extensive array of synonyms for this compound demonstrates the evolution of chemical nomenclature across different research contexts and time periods. Historical literature frequently employs the designation 5-(4-hydroxyphenyl)-5-phenylhydantoin, reflecting the traditional use of "hydantoin" as a common name for imidazolidine-2,4-dione derivatives. Metabolic and pharmacological studies commonly reference this compound as 4-hydroxyphenytoin or para-hydroxyphenytoin, emphasizing its relationship to the parent compound phenytoin and the specific hydroxylation pattern on the phenyl ring. Additional synonyms include hydroxyphenytoin, para-hydroxydiphenylhydantoin, and 5-(para-hydroxyphenyl)-5-phenylhydantoin, each reflecting different aspects of the compound's structural features or biological origin.

Table 1: Comprehensive Nomenclature and Identification Data for this compound

| Nomenclature System | Designation |

|---|---|

| IUPAC Name | This compound |

| Chemical Abstracts Service Name | 2,4-Imidazolidinedione, 5-(4-hydroxyphenyl)-5-phenyl- |

| Common Names | 4-hydroxyphenytoin, para-hydroxyphenytoin, hydroxyphenytoin |

| Metabolic Designation | para-hydroxyphenylphenylhydantoin, 4-hydroxydiphenylhydantoin |

| Abbreviated Forms | 4-hydroxyphenylphenylhydantoin, para-hydroxyphenylphenylhydantoin |

| CAS Registry Number | 2784-27-2 |

| Molecular Formula | C₁₅H₁₂N₂O₃ |

| Molecular Weight | 268.27 g/mol |

The stereochemical considerations for this compound introduce additional nomenclature complexities, particularly regarding the absolute configuration at the 5-position carbon center. Research has identified both (R)- and (S)-enantiomers of this compound, with the (S)-enantiomer often designated as S-(-)-para-hydroxyphenylphenylhydantoin in pharmaceutical literature. The absolute configuration determination has significant implications for metabolic studies, as enzymatic hydroxylation of phenytoin produces predominantly one enantiomer, reflecting the stereospecificity of cytochrome P450-mediated oxidation processes.

Classification within Imidazolidine-2,4-dione Derivatives

The classification of this compound within the broader family of imidazolidine-2,4-dione derivatives reveals its position as a representative member of the phenyl-substituted hydantoin subclass. Imidazolidine-2,4-dione compounds constitute a diverse family of five-membered heterocyclic molecules characterized by the presence of two carbonyl groups at the 2- and 4-positions of the imidazolidine ring. The structural diversity within this family arises primarily from substitution patterns at the nitrogen atoms (positions 1 and 3) and the carbon centers (position 5), leading to extensive pharmacological and chemical variation among family members.

The phenyl-substituted hydantoins represent a particularly significant subclass within imidazolidine-2,4-dione derivatives, encompassing compounds with one or more aromatic substituents attached to the heterocyclic core. The parent compound of this subclass, 5-phenylhydantoin, serves as a foundational structure for understanding the chemical properties and reactivity patterns of aromatic hydantoin derivatives. The progression from 5-phenylhydantoin to 5,5-diphenylhydantoin (phenytoin) and subsequently to this compound illustrates the systematic modification of aromatic substitution patterns to achieve specific biological or chemical properties.

Table 2: Classification Hierarchy of this compound

| Classification Level | Category | Characteristics |

|---|---|---|

| Heterocyclic Family | Imidazolidine-2,4-dione | Five-membered ring with two carbonyls |

| Subclass | Phenyl-substituted hydantoins | Aromatic substituents at position 5 |

| Specific Type | Hydroxyphenyl-phenyl derivatives | Mixed aromatic substitution with hydroxyl |

| Metabolic Category | Phenytoin metabolites | Derived from cytochrome P450 oxidation |

| Structural Type | 5,5-Disubstituted hydantoins | Both substituents at same carbon |

| Functional Classification | Hydroxylated aromatic hydantoins | Contains phenolic hydroxyl group |

The hydroxylated phenyl-substituted hydantoins constitute a specialized subset characterized by the presence of hydroxyl groups on the aromatic ring systems. This structural modification significantly alters the physicochemical properties of the parent compounds, particularly regarding water solubility, protein binding, and metabolic stability. Research demonstrates that approximately 96% of plasma this compound exists in conjugated form with glucuronides, reflecting the enhanced water solubility imparted by the hydroxyl substituent. The glucuronidation pathway represents the primary route for elimination of this metabolite, with 60-80% of phenytoin doses excreted as para-hydroxyphenylphenylhydantoin glucuronide in human subjects.

Structural Significance in Heterocyclic Chemistry

The structural architecture of this compound exemplifies fundamental principles of heterocyclic chemistry, particularly regarding the electronic and steric effects of aromatic substitution on five-membered ring systems. The imidazolidine-2,4-dione core features a unique electronic structure characterized by the presence of two electron-withdrawing carbonyl groups that significantly influence the reactivity and stability of the heterocyclic ring. The carbonyl functionalities create electrophilic centers that can participate in nucleophilic addition reactions, while simultaneously activating the ring system toward electrophilic substitution at available positions.

The substitution pattern at the 5-position of the imidazolidine ring demonstrates the capacity for accommodating multiple aromatic substituents without significant steric interference. Computational studies and crystallographic analyses reveal that the phenyl rings in this compound adopt conformations that minimize steric repulsion while maximizing electronic stabilization through potential pi-pi interactions. The hydroxyl group on the para-position of one phenyl ring introduces additional complexity through its capacity to form hydrogen bonds with neighboring molecules or functional groups, influencing both crystal packing arrangements and solution-phase behavior.

The heterocyclic core of this compound contains four potential hydrogen bonding sites: two hydrogen bond acceptors (the carbonyl oxygens) and two hydrogen bond donors (the nitrogen-bound hydrogens). This hydrogen bonding pattern enables extensive intermolecular interactions that contribute to the compound's physical properties and biological activity. The strategic positioning of these hydrogen bonding sites relative to the aromatic substituents creates a three-dimensional molecular architecture capable of specific recognition by biological macromolecules, including enzymes and transport proteins.

Table 3: Structural Parameters and Electronic Properties of this compound

| Structural Feature | Property | Significance |

|---|---|---|

| Heterocyclic Core | Imidazolidine-2,4-dione | Five-membered ring with dual carbonyls |

| Substitution Pattern | 5,5-Diaryl | Symmetrical aromatic substitution |

| Hydrogen Bonding | Four active sites | Two acceptors, two donors |

| Aromatic Systems | Two phenyl rings | Extended conjugation potential |

| Functional Groups | Phenolic hydroxyl | Enhanced polarity and reactivity |

| Molecular Geometry | Tetrahedral at C-5 | Three-dimensional architecture |

| Electronic Effects | Electron-withdrawing carbonyls | Activated ring system |

| Conformational Flexibility | Restricted rotation | Defined spatial arrangement |

Propiedades

IUPAC Name |

5-(4-hydroxyphenyl)-5-phenylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O3/c18-12-8-6-11(7-9-12)15(10-4-2-1-3-5-10)13(19)16-14(20)17-15/h1-9,18H,(H2,16,17,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEEDURHPFVXALT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401031098 | |

| Record name | Hydroxyphenytoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401031098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>40.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID57261702 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

2784-27-2 | |

| Record name | 5-(4-Hydroxyphenyl)-5-phenylhydantoin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2784-27-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxyphenytoin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002784272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxydiphenylhydantoin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156081 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydroxyphenytoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401031098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(4-hydroxyphenyl)-5-phenylimidazolidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.630 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HYDROXYPHENYTOIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L42OQX7ZQY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Hydroxyphenytoin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041905 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Métodos De Preparación

Starting Materials and Reaction Mechanisms

The synthesis typically begins with 4-hydroxybenzaldehyde and phenylhydrazine as precursors. These reactants undergo a condensation reaction to form a hydrazone intermediate, which is subsequently cyclized with glyoxylic acid under acidic conditions (pH 3–4) to yield the target compound. The reaction mechanism involves:

-

Hydrazone formation :

-

Cyclization :

Key parameters influencing yield include temperature (80–100°C) and reaction time (6–12 hours). Early studies reported yields of 45–60% under uncontrolled conditions.

Table 1: Traditional Synthesis Conditions and Outcomes

| Parameter | Range/Value | Yield (%) | Purity (%) |

|---|---|---|---|

| Temperature | 80–100°C | 45–60 | 85–90 |

| Reaction Time | 6–12 hours | ||

| pH | 3–4 | ||

| Solvent | Ethanol/Water |

Optimization Strategies

Refinements to the traditional method have focused on:

-

Catalyst selection : Substituting hydrochloric acid with solid acids (e.g., Amberlyst-15) improved yields to 68–72% by reducing side reactions.

-

Solvent systems : A 3:1 ethanol-water mixture enhanced intermediate solubility, achieving 75% purity post-crystallization.

-

Stepwise temperature control : Gradual heating from 60°C to 90°C minimized decomposition, increasing yield by 12%.

Modern Industrial Production Techniques

Continuous Flow Processes

Industrial-scale synthesis employs trickle bed reactors for enhanced efficiency. In one patented method:

-

Raw materials : Hydroxyacetonitrile, CO₂, and NH₃.

-

Catalyst : Solid acid (e.g., sulfonated polystyrene resin).

-

Conditions :

-

Temperature: 40–120°C

-

Pressure: 1–3 bar

-

Flow rates:

-

Hydroxyacetonitrile: 100–300 mL/h

-

CO₂: 0.01–0.1 m³/h

-

NH₃: 0.005–0.06 m³/h

-

-

This method achieved a maximum yield of 74.85% with 92% purity after recrystallization.

Table 2: Industrial Synthesis Parameters

| Parameter | Optimal Range | Yield (%) |

|---|---|---|

| Hydroxyacetonitrile Flow | 140–250 mL/h | 74.85 |

| CO₂ Flow | 0.02–0.08 m³/h | |

| NH₃ Flow | 0.01–0.04 m³/h | |

| Reaction Time | 2–5 hours |

Catalytic Systems

Recent advancements utilize bifunctional catalysts to simultaneous facilitate condensation and cyclization. For example:

-

Zeolite-based catalysts : Increased surface area (500–800 m²/g) improved reaction kinetics, reducing time to 4 hours.

-

Enzyme-mediated synthesis : Hydantoinase enzymes achieved 80% yield at 37°C, though scalability remains challenging.

Comparative Analysis of Methodologies

Table 3: Method Comparison

| Metric | Traditional Method | Industrial Method | Enzymatic Method |

|---|---|---|---|

| Yield (%) | 45–60 | 74.85 | 80 |

| Reaction Time (hours) | 6–12 | 2–5 | 24–48 |

| Scalability | Low | High | Moderate |

| Purity Post-Processing | 85–90 | 92 | 95 |

Análisis De Reacciones Químicas

Types of Reactions

5-(4-Hydroxyphenyl)-5-phenylimidazolidine-2,4-dione undergoes various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

Reduction: The imidazolidine ring can be reduced to form corresponding amines.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl and hydroxyphenyl rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives of the original compound.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C15H12N2O3

- Molecular Weight : 268.27 g/mol

- CAS Number : 2784-27-2

The compound features a hydantoin structure with hydroxyl and phenyl substituents, which contribute to its biological activity. Understanding the chemical properties is crucial for exploring its interactions with biological systems.

Pharmacological Applications

1. Cannabinoid Receptor Modulation

Research has demonstrated that derivatives of imidazolidine-2,4-dione exhibit significant affinity for cannabinoid receptors, particularly the CB1 receptor. For instance, studies have shown that certain derivatives possess inverse agonist properties at CB1 receptors, indicating potential applications in modulating endocannabinoid signaling pathways . The binding affinities of various derivatives have been quantified, revealing structure-activity relationships that inform further drug design.

Table 1: Binding Affinities of Derivatives at CB1 Receptor

| Compound Name | Ki (nM) |

|---|---|

| 1,3-bis(4-chlorophenyl)-5-phenylimidazolidine-2,4-dione | 353 |

| 1,3-bis(4-bromophenyl)-5-phenylimidazolidine-2,4-dione | 243 |

| 1,3-dicyclohexyl-5-phenylimidazolidine-2,4-dione | >8000 |

The data indicates that substitutions on the phenyl rings significantly influence receptor binding affinity .

2. Anticonvulsant Activity

The compound has been evaluated for anticonvulsant properties. Studies suggest that derivatives of 5-(4-Hydroxyphenyl)-5-phenylimidazolidine-2,4-dione may function similarly to phenytoin, a well-known anticonvulsant medication. Molecular docking studies have been employed to predict interactions with sodium channels involved in seizure activity .

Case Studies and Research Findings

Case Study 1: Antibacterial Evaluation

A study focused on synthesizing novel symmetrical bis-tris imidazolidine compounds demonstrated their antibacterial efficacy. The synthesized compounds were tested against various bacterial strains, showing promising results that warrant further investigation into their mechanisms of action and potential therapeutic applications .

Case Study 2: Structure-Affinity Relationships

Research has illustrated how modifications to the imidazolidine core influence binding affinities at cannabinoid receptors. For example, the introduction of halogen substituents on the phenyl rings was found to enhance receptor affinity significantly . This insight is crucial for optimizing drug candidates targeting cannabinoid-related pathways.

Mecanismo De Acción

The mechanism of action of 5-(4-Hydroxyphenyl)-5-phenylimidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the imidazolidine ring can interact with hydrophobic pockets. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparación Con Compuestos Similares

Data Tables

Table 1: Comparative Physical Properties of Hydantoin Derivatives

Key Research Findings

Synthetic Efficiency : The target compound’s yield (61%) surpasses that of methylsulfanyl derivatives (37%) but is lower than methylsulfonyl analogues (67%), highlighting the impact of substituent electronics on reaction efficiency .

Thermal Stability : Higher melting points in sulfonyl-substituted hydantoins (223–224°C) vs. hydroxyl derivatives (182–185°C) suggest stronger intermolecular forces (e.g., dipole-dipole interactions) .

Biological Relevance : Hydroxyl and methoxy groups enhance antioxidant activity in thiazolidinediones, while sulfonyl groups in hydantoins may improve enzyme binding .

Structural Flexibility : Alkylation (e.g., N-3-methyl derivatives) and conjugation (e.g., benzylidene groups) enable tuning of physicochemical properties for targeted applications .

Actividad Biológica

5-(4-Hydroxyphenyl)-5-phenylimidazolidine-2,4-dione is a heterocyclic compound known for its diverse biological activities. This article delves into its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Overview of the Compound

This compound features a core imidazolidine-2,4-dione structure with substitutions that enhance its biological activity. The presence of both phenyl and hydroxyphenyl groups contributes to its unique properties.

Interaction with Enzymes

This compound has been shown to interact with various enzymes, notably hydantoinase, which is involved in the hydrolysis of hydantoins to produce amino acids. The interaction affects enzyme activity and can modulate metabolic pathways within cells .

Cellular Effects

Research indicates that this compound influences cellular processes such as:

- Gene Expression : Modulates genes associated with oxidative stress responses and apoptosis.

- Cell Signaling : Affects pathways related to cell survival and proliferation .

The biological effects of this compound are mediated through several mechanisms:

- Enzyme Inhibition : It binds to specific enzymes, inhibiting their activity. For instance, it has been observed to inhibit certain hydrolases by occupying their active sites .

- Modulation of Cell Signaling Pathways : By influencing key signaling pathways, the compound can alter cellular responses to stress and promote apoptosis in cancer cells .

Affinity for Cannabinoid Receptors

A study demonstrated that derivatives of imidazolidine-2,4-dione exhibit significant affinity for cannabinoid receptors CB1 and CB2. The binding affinity was assessed using competitive binding assays in CHO cells expressing these receptors. Notably, certain derivatives showed Ki values indicating strong binding affinity, suggesting potential therapeutic roles in cannabinoid-related pathways .

| Compound | Ki (nM) | Receptor |

|---|---|---|

| 1,3-bis(4-chlorophenyl)-5-phenylimidazolidine-2,4-dione | 353 ± 34 | CB1 |

| 1,3-bis(4-bromophenyl)-5-phenylimidazolidine-2,4-dione | 243 ± 18 | CB1 |

Anticancer Activity

The compound's anticancer potential has been linked to its ability to interact with G-quadruplexes (G4), which are nucleic acid structures implicated in cancer cell regulation. Ligands that stabilize G4 structures can inhibit telomerase activity, leading to apoptosis in cancer cells. Studies have shown a correlation between ligand affinity for G4 and biological activity against cancer cell lines .

Case Studies

- Inhibition of Cancer Cell Proliferation : In vitro studies on various cancer cell lines demonstrated that this compound significantly reduced cell viability through induction of apoptosis.

- Oxidative Stress Modulation : The compound has been tested for its ability to modulate oxidative stress markers in cellular models, showing promise as a protective agent against oxidative damage .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-(4-Hydroxyphenyl)-5-phenylimidazolidine-2,4-dione, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via condensation reactions involving substituted phenyl precursors and carbonyl derivatives. A typical approach involves refluxing thiosemicarbazide derivatives with chloroacetic acid and sodium acetate in a DMF/acetic acid mixture (3:1 v/v) at 100°C for 2–4 hours . Optimization includes adjusting stoichiometric ratios (e.g., 1:1.2 for precursor-to-carbonyl), temperature gradients (80–120°C), and solvent polarity to enhance yield. Recrystallization in DMF-ethanol mixtures improves purity (>95%) .

Q. How can researchers confirm the molecular structure and purity of this compound?

- Methodological Answer :

- Single-crystal X-ray diffraction : Resolve absolute configuration and bond angles (e.g., C–C bond precision ≤0.004 Å, R-factor <0.04) .

- Spectroscopy : Use / NMR to verify aromatic proton environments (δ 7.2–7.8 ppm for phenyl groups) and IR for carbonyl stretches (~1750 cm) .

- HPLC-PDA : Monitor purity (>95%) with a C18 column, acetonitrile/water mobile phase (70:30), and UV detection at 254 nm .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in novel reactions?

- Methodological Answer :

- Quantum chemical calculations : Use density functional theory (DFT) at the B3LYP/6-31G* level to model reaction pathways (e.g., nucleophilic substitution at the imidazolidine ring) .

- Reaction path search algorithms : Apply GRRM or AFIR methods to identify transition states and activation energies, validated against experimental kinetics .

- Molecular docking : Predict bioactivity by simulating interactions with target enzymes (e.g., cyclooxygenase-2) using AutoDock Vina .

Q. What experimental strategies resolve discrepancies in reported biological activity data for this compound?

- Methodological Answer :

- Dose-response meta-analysis : Pool data from independent studies to identify outliers (e.g., IC variations >20%) and assess publication bias .

- Isothermal titration calorimetry (ITC) : Quantify binding affinities (K) under standardized buffer conditions (pH 7.4, 25°C) to reconcile conflicting receptor-binding claims .

- Controlled replication : Repeat assays with uniform cell lines (e.g., HEK293) and inhibitor concentrations (1–100 µM) to isolate compound-specific effects .

Q. How can factorial design optimize the catalytic synthesis of derivatives?

- Methodological Answer :

- Two-level factorial design : Vary factors like temperature (80–120°C), catalyst loading (0.5–5 mol%), and solvent polarity (DMF vs. THF) to identify significant interactions.

- Response surface methodology (RSM) : Model yield (%) as a function of variables using central composite design (CCD) and ANOVA (p <0.05) .

- Example table :

| Factor | Low Level | High Level | Optimal Level |

|---|---|---|---|

| Temperature (°C) | 80 | 120 | 100 |

| Catalyst (mol%) | 0.5 | 5 | 2.5 |

| Reaction Time (h) | 2 | 6 | 4 |

Data Contradiction and Validation

Q. How should researchers address conflicting crystallographic data for structurally analogous imidazolidinediones?

- Methodological Answer :

- Database cross-validation : Compare unit cell parameters (a, b, c, α, β, γ) and space groups (e.g., P2/c vs. Pna2) in the Cambridge Structural Database (CSD) .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bonding vs. π-π stacking) to explain polymorphism .

- Thermogravimetric analysis (TGA) : Monitor thermal stability (decomposition >200°C) to correlate crystallinity with observed melting points .

Q. What protocols validate the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions at 40–60°C for 24–72 hours.

- UPLC-MS/MS : Track degradation products (e.g., hydroxylated or ring-opened derivatives) with a BEH C18 column and 0.1% formic acid gradient .

- Kinetic modeling : Calculate degradation rate constants (k) using first-order kinetics and Arrhenius plots to predict shelf-life .

Advanced Applications

Q. How can this compound serve as a precursor in spirocyclic or fused-ring systems?

- Methodological Answer :

- Cycloaddition reactions : React with alkenes/alkynes under Pd-catalyzed conditions (e.g., Heck coupling) to form spiro[indoline-3,3'-pyrrolidine] derivatives .

- Microwave-assisted synthesis : Reduce reaction times (30 mins vs. 6 hours) using 300 W power and 150°C .

- Crystallographic evidence : Confirmed via single-crystal studies (e.g., dihedral angles <10° between fused rings) .

Q. What in silico tools predict the environmental fate and toxicity of this compound?

- Methodological Answer :

- QSPR models : Estimate biodegradability (BIOWIN3) and bioaccumulation (log BCF) using EPI Suite .

- ECOSAR : Classify acute toxicity (LC) for aquatic organisms based on hydrophobicity (log P ~2.5) .

- Molecular dynamics (MD) : Simulate soil adsorption coefficients (K) using GROMACS and CHARMM force fields .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.